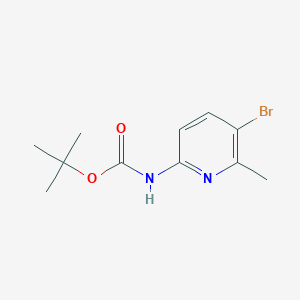

tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBKAAHFDNMGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708593 | |

| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305329-54-8 | |

| Record name | tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Bromination Sequence

The primary route to 5-bromo-6-methylpyridin-2-amine involves diazotization of 6-amino-2-methylpyridine followed by bromination:

Procedure :

- Diazotization :

- Bromination :

Mechanistic Insight :

The amino group directs bromination to the para position (C5), while steric effects from the C6 methyl group prevent ortho substitution.

BOC Protection of the Pyridin-2-amine

Carbamate Formation Using Di-tert-butyl Dicarbonate

The amine is protected with Boc₂O under basic conditions:

Procedure :

- Reaction Setup :

Optimized Conditions :

Workup :

Critical Parameters :

- Excess base ensures efficient deprotonation of the amine.

- Anhydrous conditions prevent Boc group hydrolysis.

Alternative Synthetic Routes and Modifications

Direct Bromination of BOC-Protected Intermediates

An alternative strategy involves BOC protection prior to bromination, though this risks debromination or side reactions:

Procedure :

- Protect 6-amino-2-methylpyridine with Boc₂O.

- Brominate at C5 using N-bromosuccinimide (NBS) in acetonitrile.

Outcome : Lower yields (70–75%) due to reduced regioselectivity.

Analytical Characterization and Quality Control

Key Data :

- ¹H NMR (CDCl₃): δ 1.53 (s, 9H, Boc CH₃), 2.45 (s, 3H, C6-CH₃), 7.85 (d, J=8.4 Hz, H3), 8.25 (d, J=8.4 Hz, H4).

- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).

- Melting Point : 112–114°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced functional groups.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the development of probes for studying biological processes.

Medicine:

- Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.

- Used in the synthesis of drug candidates and pharmacological research.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Pyridine Carbamate Derivatives

The following table compares tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate with structurally related compounds, emphasizing substituent positions, molecular properties, and commercial availability:

Key Observations:

Substituent Effects :

- Halogen Position : Bromine at position 5 (as in the target compound) enhances reactivity in cross-coupling reactions compared to chlorine or iodine analogs. For example, tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate combines bromine and chlorine, enabling sequential functionalization.

- Methyl vs. Methoxy : The methyl group at position 6 in the target compound may improve lipophilicity compared to methoxy-substituted analogs (e.g., tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate ), which could influence solubility or metabolic stability.

Synthetic Utility :

- Compounds like tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate demonstrate the versatility of halogenated pyridines in multi-step syntheses, where hydroxyl or chloro groups serve as handles for further derivatization.

Commercial Availability :

- Analogs such as tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate are commercially available at high costs ($400/g), reflecting their niche applications in research .

Reactivity and Stability Comparisons

- Bromine Reactivity: Bromine at position 5 (target compound) is more reactive in palladium-catalyzed couplings than iodine or chlorine, as seen in the synthesis of tert-Butyl (6-aminopyridin-2-yl)methylcarbamate via iodinated intermediates .

- Carbamate Stability : The tert-butyl carbamate group is generally stable under basic conditions but cleavable under acidic conditions (e.g., HCl/dioxane). This contrasts with methylcarbamate analogs (e.g., tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate ), where the methyl group may alter deprotection kinetics.

Biological Activity

tert-Butyl (5-bromo-6-methylpyridin-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a carbamate functional group, which enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 287.15 g/mol. The structural characteristics of this compound enable it to participate in various chemical reactions, including substitution, oxidation, and hydrolysis, which are crucial for its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems:

- Protein Binding : The bromine atom and the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

- π-π Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, further influencing its biological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of specific kinases involved in cancer signaling pathways. It shows promising results in inhibiting cell proliferation in cancer cell lines.

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.

- Neuroprotective Effects : Some studies have indicated that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Case Studies

-

Case Study 1: Cancer Research

- A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

-

Case Study 2: Neuroprotection

- In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress. The findings suggested that the compound could mitigate neuronal cell death.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (5-bromo-6-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of a pyridine-amine precursor. A general approach involves reacting 5-bromo-6-methylpyridin-2-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine in anhydrous THF or DCM at 0–5°C). Key considerations include:

- Reagent Ratios: Use a 1:1.2 molar ratio of amine to chloroformate to minimize unreacted starting material.

- Temperature Control: Maintain low temperatures to suppress side reactions like hydrolysis.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) yields high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy: H and C NMR to confirm the presence of the tert-butyl group (~1.3 ppm for CH), bromine substitution (deshielded pyridine protons), and carbamate linkage.

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHBrNO).

- Elemental Analysis: Match experimental and theoretical C/H/N percentages (±0.4% tolerance) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on analogous carbamates (e.g., GHS Classification: H302, H315, H319, H335):

- PPE: Nitrile gloves, lab coat, safety goggles, and N95 respirator to prevent inhalation of aerosols.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and how can researchers address conflicting data on its stability?

Methodological Answer: The bromine at C5 activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. Conflicting stability reports (e.g., dehalogenation under basic conditions) require:

- Condition Screening: Test palladium catalysts (Pd(PPh) vs. XPhos-Pd-G3) in inert atmospheres.

- Kinetic Monitoring: Use in situ H NMR or LC-MS to detect intermediates like debrominated byproducts.

- Additive Optimization: Include silver salts (AgCO) to stabilize reactive intermediates .

Q. How can crystallography resolve discrepancies in molecular conformation predictions for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Torsion Angle Analysis: Compare experimental (e.g., C5-Br bond length: ~1.89 Å) vs. DFT-optimized geometries.

- Hirshfeld Surfaces: Analyze intermolecular interactions (e.g., C–H···O carbamate hydrogen bonds) to explain packing motifs .

Q. What strategies mitigate contradictions in reported toxicity profiles for brominated pyridine carbamates?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation approaches include:

- Dose-Response Curves: Establish LC values across multiple models (e.g., HEK293, HepG2).

- Metabolite Profiling: Use LC-HRMS to identify toxic degradation products (e.g., free pyridine amines).

- Comparative SAR: Cross-reference with structurally similar compounds (e.g., 5-chloro analogs) to isolate bromine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.